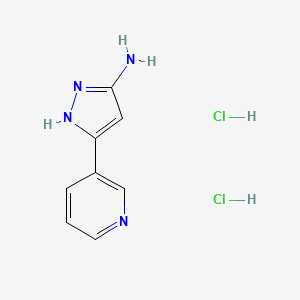

5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride

描述

属性

IUPAC Name |

5-pyridin-3-yl-1H-pyrazol-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4.2ClH/c9-8-4-7(11-12-8)6-2-1-3-10-5-6;;/h1-5H,(H3,9,11,12);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSDFQCJHQPWKLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC(=NN2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Synthetic Routes and Preparation Methods

Cyclization of Hydrazinopyridine Derivatives with Dialkyl Maleates

A prominent patented method involves the cyclization of 3-hydrazinopyridine dihydrochloride with dialkyl maleate to form an intermediate pyrazolidine carboxylate, which undergoes chlorination, oxidation, hydrolysis, and decarboxylation to yield pyrazole derivatives structurally related to 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride.

Stepwise Process Summary:

| Step | Reaction | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + dialkyl maleate | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate (10a) |

| 2 | Chlorination | Phosphoryl chloride (1.1–10 equiv), acetonitrile, 25–100 °C, typically 60 °C for 2 h | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate (10b) |

| 3 | Oxidation | Suitable oxidizing agent (not specified in detail) | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate (10c) |

| 4 | Hydrolysis | Aqueous HCl, 25–100 °C | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride (10d) |

| 5 | Decarboxylation | Copper(II) oxide catalyst, polar aprotic solvent (e.g., DMF), 80–140 °C, typically 120 °C | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine (5b) |

This method is notable for avoiding difficult-to-prepare starting materials like 3-chloropyrazole and improving yields and purity of the pyrazole product. The decarboxylation step uniquely requires copper(II) oxide to proceed efficiently.

Cyclocondensation of β-Ketonitriles with Hydrazines

Another versatile and widely used approach for synthesizing 5-aminopyrazoles, including analogs of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine, is the condensation of β-ketonitriles with hydrazine derivatives. This method forms the pyrazole ring with the amino group at the 5-position through cyclocondensation.

Purification and Salt Formation

The free base pyrazole amine is typically converted to its dihydrochloride salt to improve stability and solubility. This is achieved by:

- Treatment with hydrochloric acid in an appropriate solvent.

- Isolation by filtration or crystallization.

- Purification by recrystallization or chromatographic techniques as needed.

Comparative Data Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Limitations | Typical Yield |

|---|---|---|---|---|---|---|

| Cyclization of 3-hydrazinopyridine with dialkyl maleate + chlorination + oxidation + hydrolysis + decarboxylation | 3-Hydrazinopyridine dihydrochloride, dialkyl maleate | Phosphoryl chloride, CuO, aqueous HCl, DMF | 25–140 °C, multi-step | Avoids difficult starting materials, good purity | Multi-step, requires CuO catalyst for decarboxylation | Moderate to good (not explicitly quantified) |

| β-Ketonitrile + Hydrazine hydrate cyclocondensation | β-Ketonitrile, hydrazine hydrate | Reflux in ethanol or similar | Reflux, several hours | Simple, versatile | May require purification | Moderate to good |

| One-pot hydrazone + ketone condensation with acid catalysis | Aryl hydrazones, substituted ketones | HCl, DMSO, I2 | Reflux in EtOH, 1–48 h | One-pot, modular, good yields | Longer reaction times in some cases | 30–83% |

Research Findings and Notes

- The patented cyclization route is particularly valuable for producing pyrazole derivatives with high regioselectivity and purity, critical for pharmaceutical applications.

- The copper(II) oxide catalyzed decarboxylation is a unique and essential step that distinguishes this method from classical decarboxylation protocols, which failed to produce the desired pyrazole.

- The β-ketonitrile condensation method is well-established and widely referenced for synthesizing 5-aminopyrazoles, providing a general route adaptable to various substituents.

- One-pot methods using hydrazones and ketones offer efficient synthesis with fewer isolation steps and have been optimized for higher yields using acid catalysts and mild oxidants.

- Purification typically involves silica gel chromatography or recrystallization, with solvent systems tailored to the specific pyrazole derivative.

化学反应分析

Types of Reactions: 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like alkyl halides.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products:

Oxidation: Formation of corresponding N-oxides.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted pyridine derivatives.

科学研究应用

Medicinal Chemistry Applications

5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride serves as a critical scaffold in the development of novel therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity against various diseases.

Anticancer Activity

Research has demonstrated that compounds derived from the pyrazolo[3,4-b]pyridine core exhibit potent anticancer properties. For example, derivatives of this compound have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Notably, some derivatives have reported IC50 values as low as 0.36 µM against CDK2, indicating strong potential for developing anticancer therapies targeting specific kinases involved in tumor proliferation and survival .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Studies indicate that certain pyrazolo[3,4-b]pyridine derivatives demonstrate effective inhibition against various bacterial strains, making them candidates for antibiotic development. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential enzymatic pathways .

Synthesis and Derivation

The synthesis of this compound typically involves cyclization reactions starting from 3-hydrazinopyridine dihydrochloride with appropriate reagents such as acrylonitrile. This process yields intermediates that can be further modified to enhance their pharmacological properties .

Synthetic Pathways

| Step | Reaction Type | Reagents | Outcome |

|---|---|---|---|

| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride + Acrylonitrile | 1-(Pyridin-3-yl)-4,5-dihydro-1H-pyrazol-3-amine |

| 2 | Oxidation | Oxidizing agents (e.g., manganese(IV) oxide) | 3-(3-amino-1H-pyrazol-1-yl)pyridine |

| 3 | Halogenation | Sandmeyer reaction | 3-(3-chloro-1H-pyrazol-1-yl)pyridine |

This table summarizes the synthetic steps involved in producing the compound, highlighting the transformations it undergoes to achieve the final product.

Case Studies and Research Findings

Several case studies highlight the efficacy of compounds based on the pyrazolo[3,4-b]pyridine scaffold:

Case Study: Inhibition of CDK Activity

A study focused on a series of pyrazolo[3,4-b]pyridine derivatives demonstrated their ability to selectively inhibit CDK2 and CDK9, showcasing their potential as targeted cancer therapies. The selectivity profile was notably improved through scaffold modifications, which enhanced binding affinity and reduced off-target effects .

Case Study: Antimicrobial Testing

Another research effort evaluated the antimicrobial properties of synthesized pyrazolo[3,4-b]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus, suggesting a promising avenue for developing new antibiotics .

作用机制

The mechanism of action of 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases. Kinases are enzymes that play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt abnormal cell growth and proliferation, making it a potential therapeutic agent for cancer and other diseases .

相似化合物的比较

Table 1: Comparative Analysis of Pyrazole-Pyridine Analogues

Key Observations

Substituent Position: The pyridin-3-yl substitution at the 5-position in the target compound distinguishes it from positional isomers like JT-7923 (pyridin-4-yl) and JG-4207 (pyridin-3-yl at 3-position). These variations influence dipole moments and hydrogen-bonding capabilities, critical for receptor interactions .

Salt Form: Dihydrochloride salts (e.g., target compound, JT-7923) generally exhibit higher aqueous solubility than monohydrochloride derivatives (e.g., JG-4207, A-674563). This property is advantageous for in vitro assays requiring dissolution in polar solvents .

Functional Modifications: QB-0077’s methanamine group adds steric bulk and a primary amine, which may alter binding kinetics in enzyme inhibition assays .

Research Implications

- Biological Activity : The target compound’s pyridin-3-yl group at the 5-position may favor interactions with ATP-binding pockets in kinases, as seen in analogues like staurosporine derivatives.

- Synthetic Utility : The 95% purity of Combi-Blocks compounds () indicates their suitability as intermediates, while ≥98% purity (A-674563) aligns with preclinical standards .

生物活性

5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound consists of a pyridine ring fused with a pyrazole structure, which contributes to its unique biological activity. The dihydrochloride form enhances its solubility and stability, making it suitable for various applications in drug development.

Biological Activities

The compound exhibits several significant biological activities, including:

- Antimicrobial Activity : Demonstrated efficacy against various bacterial strains.

- Anti-inflammatory Properties : Shown to reduce inflammation in cellular models.

- Kinase Inhibition : Potential as a kinase inhibitor, relevant for cancer therapy.

Table 1: Summary of Biological Activities

The primary mechanism of action involves the inhibition of specific kinases, which are critical in regulating cell signaling pathways. By targeting these enzymes, this compound can disrupt abnormal cell proliferation associated with cancer and inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. The compound exhibited significant bactericidal activity against Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) comparable to existing treatments, indicating its potential as a novel therapeutic agent for tuberculosis management .

Case Study 2: Anti-inflammatory Effects

Research conducted on the anti-inflammatory potential of this compound revealed that it effectively reduced pro-inflammatory cytokines in human cell lines. The results suggest that the compound could serve as an adjunct therapy for inflammatory diseases .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring can enhance biological activity. For instance, substituents at specific positions on the pyrazole ring significantly influence the potency against various targets.

Table 2: SAR Findings

| Position on Pyrazole | Substituent Type | Biological Activity |

|---|---|---|

| R1 | Alkyl | Increased antimicrobial activity |

| R2 | Halogen | Enhanced kinase inhibition |

| R3 | Hydroxyl | Improved anti-inflammatory effects |

常见问题

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-(Pyridin-3-yl)-1H-pyrazol-3-amine dihydrochloride?

- Methodology : A multi-step synthesis approach is typical. Begin with condensation reactions using pyridine derivatives (e.g., 6-amino-1,3-dialkyluracil analogs) and anhydrides or chloroanhydrides in dry dioxane. Pyridine (1.2 equiv.) is often used as a catalyst, with reaction times extending overnight at room temperature. Post-synthesis, evaporate the solvent, triturate with water, and purify via vacuum drying .

- Key Variables : Solvent purity (dry dioxane), stoichiometry of anhydrides, and post-reaction purification (e.g., high-vacuum drying) significantly impact yield and purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : Analyze , , and (if applicable) spectra to confirm substituent positions and hydrogen bonding.

- Mass Spectrometry : Confirm molecular weight and fragmentation patterns.

- X-ray Crystallography : Resolve structural ambiguities (e.g., tautomerism) using SHELX programs for data refinement .

Q. How should researchers handle solubility challenges during biological assays?

- Methodology : Use polar aprotic solvents (e.g., DMSO) for initial dissolution. For aqueous buffers, adjust pH with ammonium acetate (e.g., pH 6.5 buffer as in ) to enhance solubility. Pre-saturate solutions with inert gases (e.g., nitrogen) to prevent oxidation.

Advanced Research Questions

Q. How can structural optimization improve the compound’s bioactivity in kinase inhibition studies?

- Methodology :

- Core Modifications : Introduce electron-withdrawing groups (e.g., trifluoromethyl) to the pyridine or pyrazole rings to enhance binding affinity, as seen in analogs like MK-2206 (an Akt inhibitor) .

- Salt Form Selection : Dihydrochloride salts improve stability and solubility for in vivo studies. Compare pharmacokinetics with freebase forms using HPLC-MS .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target kinases, validating results via enzymatic assays.

Q. How do discrepancies arise in reported IC values, and how can they be resolved?

- Contradiction Analysis :

- Assay Conditions : Variations in buffer pH (e.g., ammonium acetate vs. phosphate buffers) or ATP concentrations in kinase assays can alter IC. Standardize protocols using reference inhibitors (e.g., A-443654 vs. MK-2206) .

- Impurity Effects : Trace solvents (e.g., residual dioxane) may inhibit enzyme activity. Quantify impurities via GC-MS and correlate with bioactivity .

- Resolution : Perform dose-response curves under harmonized conditions and validate with orthogonal assays (e.g., SPR for binding kinetics).

Q. What strategies mitigate degradation during long-term storage?

- Methodology :

- Storage : Use airtight containers under argon at -20°C. Avoid exposure to light or humidity, as pyrazole-amine derivatives are prone to hydrolysis .

- Stability Testing : Monitor degradation via accelerated stability studies (40°C/75% RH for 1 month) and analyze degradation products using UPLC-QTOF .

Experimental Design & Data Interpretation

Q. How can crystallographic data resolve tautomeric ambiguity in the pyrazole ring?

- Methodology : Grow single crystals via slow evaporation in methanol/water. Collect high-resolution diffraction data and refine using SHELXL. Compare bond lengths and angles (e.g., N–N vs. C–N bonds) to distinguish between 1H- and 2H-pyrazole tautomers .

Q. What computational tools aid in predicting metabolite profiles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。